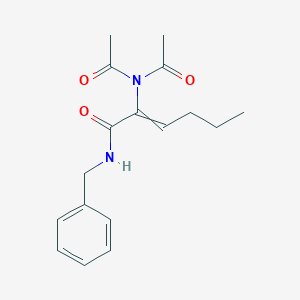![molecular formula C10H8ClN3 B14382206 N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride CAS No. 90017-11-1](/img/structure/B14382206.png)
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is an organic compound characterized by the presence of a cyano group, a phenyl group, and a hydrazonoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride typically involves the reaction of cyanoacetic acid derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of cyanoacetic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazonoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[Cyano(phenyl)methylidene]methanehydrazonoyl chloride
- N-[Cyano(phenyl)methylidene]propanehydrazonoyl chloride
- N-[Cyano(phenyl)methylidene]butanehydrazonoyl chloride
Uniqueness
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a cyano group and a hydrazonoyl chloride moiety allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
90017-11-1 |
|---|---|
Molekularformel |
C10H8ClN3 |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
N-(1-chloroethylideneamino)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H8ClN3/c1-8(11)13-14-10(7-12)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI-Schlüssel |
JHBAQBNZQSGICC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN=C(C#N)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
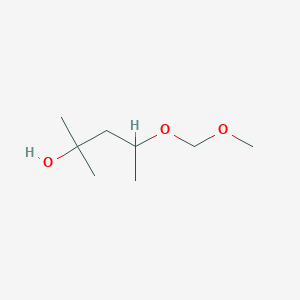
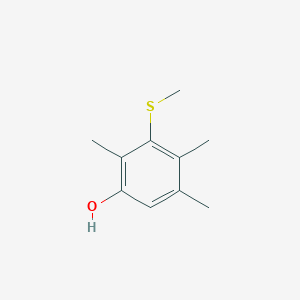
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
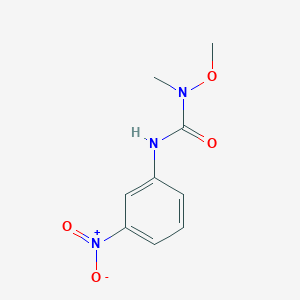
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
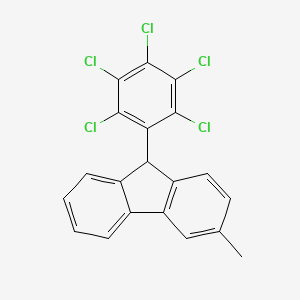
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)


